molecular formula C15H21N5O3S2 B14928909 (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B14928909
M. Wt: 383.5 g/mol
InChI Key: FPYWKZCIJBCQNO-LCYFTJDESA-N
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Description

5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazole ring, and finally, the introduction of the piperazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21N5O3S2

Molecular Weight

383.5 g/mol

IUPAC Name

(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-(4-ethylsulfonylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C15H21N5O3S2/c1-4-25(22,23)20-7-5-19(6-8-20)15-17-14(21)13(24-15)9-12-10-16-18(3)11(12)2/h9-10H,4-8H2,1-3H3/b13-9-

InChI Key

FPYWKZCIJBCQNO-LCYFTJDESA-N

Isomeric SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=C(N(N=C3)C)C)/S2

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=C(N(N=C3)C)C)S2

Origin of Product

United States

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